molecular formula C16H15N5O4S B2440920 5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1428360-28-4

5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2440920
CAS RN: 1428360-28-4
M. Wt: 373.39
InChI Key: FSNKDZSMUDGUSK-UHFFFAOYSA-N
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Description

5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.39. The purity is usually 95%.
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Scientific Research Applications

Research Applications of Related Compounds

  • Antibacterial Agents : Compounds with a structure involving the benzo[d]thiazol moiety have been designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial activity at non-cytotoxic concentrations, suggesting their potential in developing new antibiotics (Palkar et al., 2017).

  • Antitumor Agents : Research into imidazotetrazines, compounds similar in complexity and potentially in action to the queried compound, has shown significant antitumor activity. These studies focus on the synthesis and chemistry of various derivatives, including those with broad-spectrum antitumor properties (Stevens et al., 1984).

  • Anti-Inflammatory and Analgesic Agents : Novel synthetic pathways have led to the creation of compounds derived from structures like visnaginone and khellinone, which show significant anti-inflammatory and analgesic activities. These findings underscore the potential of incorporating similar molecular frameworks into the design of new therapeutic agents (Abu‐Hashem et al., 2020).

  • C-H Bond Activation in Organic Synthesis : The use of isoxazole-3-carboxamide derivatives in palladium-catalyzed C-H bond activation demonstrates the versatility of such compounds in organic synthesis, particularly in the selective arylation and alkylation of α-aminobutanoic acid derivatives. This method points to the potential utility of the queried compound in complex synthetic routes (Pasunooti et al., 2015).

properties

IUPAC Name

5-methyl-N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-8-6-10(21-25-8)13(22)19-15-17-11(7-24-15)14(23)20-16-18-9-4-2-3-5-12(9)26-16/h6-7H,2-5H2,1H3,(H,17,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNKDZSMUDGUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

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